molecular formula C17H18ClN3O2S2 B2759454 N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 851409-63-7

N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2759454
CAS RN: 851409-63-7
M. Wt: 395.92
InChI Key: DPIYGJLWNZWVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S2 and its molecular weight is 395.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Signatures and Quantum Computational Approach

A study by Jenepha Mary et al. (2022) on a similar antiviral active molecule characterized its vibrational signatures using Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore its geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Natural bond orbital analysis highlighted stereo-electronic interactions contributing to stability, while Hirshfeld surface analysis provided insight into intermolecular contacts within the crystal structure. This detailed analysis facilitates understanding the compound's molecular interactions and potential pharmacokinetic properties (Jenepha Mary, Pradhan, & James, 2022).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating a scaffold conducive to dual human TS-DHFR inhibitory activity. This points to the compound's potential in cancer therapy due to its mechanism of inhibiting key enzymes involved in nucleotide synthesis (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity of Thienopyrimidine Derivatives

Hafez and El-Gazzar (2017) explored the synthesis of new thienopyrimidine derivatives, demonstrating significant anticancer activity against various human cancer cell lines, comparable to doxorubicin. This research underscores the potential of thienopyrimidine compounds in developing new cancer treatments (Hafez & El-Gazzar, 2017).

Molecular Docking and Antibacterial Activity

Siddiqui et al. (2014) focused on synthesizing N-substituted oxadiazole derivatives, demonstrating potential anti-bacterial agents against both gram-negative and gram-positive bacteria. Molecular docking studies revealed significant correlation with bioactivity data, suggesting these compounds' utility in developing new antibacterial agents (Siddiqui et al., 2014).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S2/c1-3-21-16(23)15-13(7-10(2)25-15)20-17(21)24-9-14(22)19-12-6-4-5-11(18)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIYGJLWNZWVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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